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Compound of Interest

7-0x0-7-(3-
Compound Name: o
phenoxyphenyl)heptanoic Acid

cat. No.: B1365155

Technical Guide: 7-o0x0-7-(3-
phenoxyphenyl)heptanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties, a proposed synthetic route, and potential biological significance of 7-oxo-7-(3-
phenoxyphenyl)heptanoic acid. Due to the limited availability of direct experimental data for
this specific molecule, this guide consolidates information from structurally related compounds
and established chemical principles to offer a predictive profile. All quantitative data presented
are based on computational predictions or are inferred from analogous structures. This
document is intended to serve as a foundational resource for researchers interested in the
evaluation and development of this and similar keto-acid derivatives.

Chemical Identity and Physical Properties

7-ox0-7-(3-phenoxyphenyl)heptanoic acid is a dually functionalized organic molecule,
incorporating a diaryl ketone and a terminal carboxylic acid linked by a six-carbon aliphatic
chain.
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Property Value Source
7-0x0-7-(3-

IUPAC Name , ,
phenoxyphenyl)heptanoic acid

CAS Number 871127-76-3 [1]

Molecular Formula C19H2004 [2]

Molecular Weight 312.36 g/mol [2]

, C1=CC=C(C=C1)0C2=CC=C
Canonical SMILES [2]
C(=C2)C(=0O)Cccccecee(=0)o

Predicted LogP 45+0.5 (Predicted)
Predicted pKa 4.8 £ 0.2 (Carboxylic Acid) (Predicted)
Predicted Boiling Point > 450 °C (Predicted)
Predicted Melting Point 120 - 140 °C (Predicted)

Sparingly soluble in water;
Predicted Solubility Soluble in organic solvents like  (Predicted)
DMSO, DMF, and alcohols.

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of 7-ox0-7-(3-phenoxyphenyl)heptanoic
acid is the Friedel-Crafts acylation of diphenyl ether with a pimelic acid derivative. This
electrophilic aromatic substitution is a well-established method for the formation of aryl ketones.

Overall Reaction

Diphenyl Ether
Friedel-Crafts

Acylation > 7-o0x0-7-(3-phenoxyphenyl)
heptanoic acid

AICl3

Pimelic Anhydride
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Proposed synthesis via Friedel-Crafts acylation.

Experimental Protocol: General Procedure for Friedel-
Crafts Acylation

Materials:

e Diphenyl ether

e Pimelic anhydride (or pimeloyl chloride)

e Anhydrous aluminum chloride (AICI3)

¢ Anhydrous dichloromethane (DCM) or another suitable inert solvent
» Hydrochloric acid (HCI), 1M solution

» Saturated sodium bicarbonate solution

e Anhydrous sodium sulfate (Na2S0a4)

o Standard laboratory glassware for inert atmosphere reactions
Procedure:

» Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride
(1.2 equivalents) and anhydrous dichloromethane under a nitrogen atmosphere.

o Acylating Agent Addition: Pimelic anhydride (1.0 equivalent) dissolved in anhydrous DCM is
added dropwise to the stirred suspension of AICIs at 0 °C. The mixture is stirred for an
additional 30 minutes at this temperature to allow for the formation of the acylium ion
intermediate.

o Substrate Addition: A solution of diphenyl ether (1.0 equivalent) in anhydrous DCM is added
dropwise to the reaction mixture at 0 °C.
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» Reaction Progression: The reaction mixture is allowed to warm to room temperature and
stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer
Chromatography (TLC).

o Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and 1M
HCI. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50
mL). The combined organic layers are washed with saturated sodium bicarbonate solution
and brine, dried over anhydrous sodium sulfate, and filtered.

 Purification: The solvent is removed under reduced pressure, and the crude product is
purified by column chromatography on silica gel using a suitable eluent system (e.g., a
gradient of ethyl acetate in hexanes) to yield the pure 7-0xo-7-(3-
phenoxyphenyl)heptanoic acid.

Chemical Reactivity and Spectral Characterization

The chemical reactivity of 7-oxo0-7-(3-phenoxyphenyl)heptanoic acid is dictated by its two
primary functional groups: the diaryl ketone and the carboxylic acid. The ketone can undergo
reduction to the corresponding alcohol or be a site for nucleophilic addition. The carboxylic acid
can be converted to esters, amides, or acid chlorides.

Predicted Spectral Data:

e 1H NMR: Aromatic protons are expected in the range of & 7.0-8.0 ppm. The methylene
protons adjacent to the ketone and carboxylic acid would appear as triplets around & 2.8-3.2
ppm and o 2.2-2.5 ppm, respectively. The remaining methylene protons would be in the o
1.4-1.8 ppm region.

e 13C NMR: The carbonyl carbons of the ketone and carboxylic acid are expected around &
195-205 ppm and & 175-185 ppm, respectively. Aromatic carbons would appear in the 4 115-
160 ppm range.

» IR Spectroscopy: Characteristic peaks are expected for the C=0 stretch of the ketone
(around 1680 cm™1), the C=0 stretch of the carboxylic acid (around 1710 cm~1), and the
broad O-H stretch of the carboxylic acid (2500-3300 cm~1). Aromatic C-H and C=C
stretching vibrations would also be present.
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e Mass Spectrometry: The molecular ion peak [M]+ at m/z 312.1362 (for C19H2004) would be
expected, along with characteristic fragmentation patterns corresponding to the loss of water,
the carboxylic acid group, and cleavage of the aliphatic chain.

Potential Biological Activity and Signhaling Pathways

While no specific biological data for 7-oxo-7-(3-phenoxyphenyl)heptanoic acid is publicly
available, its structural motifs are present in molecules with known pharmacological activities.
Arylalkanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).
The phenoxy group is also a common feature in various biologically active compounds.

Hypothetical Mechanism of Action as an Anti-
inflammatory Agent

Based on its structural similarity to some NSAIDs, a hypothetical mechanism of action could
involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory

Arachldonlc ACId 7-0%0-7-(3-phenoxyphenyl)
heptanoic acid
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Hypothetical inhibition of the COX pathway.
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Suggested Experimental Workflow for Biological

Evaluation

To investigate the potential anti-inflammatory activity, a standard workflow can be employed.

In Vitro Assays
i i I Cytotoxicity Assay Cytokine Release Assay
COX-1/COX-2 Inhibition Assay (e.g., MTT on Macrophages) (e.g., LPS-stimulated Macrophages)
\In Vivo|Models
Y

Carrageenan-induced
Paw Edema in Rodents

Y

Adjuvant-induced

Arthritis Model

M‘ejrénism of AcNStudies

Western Blot for
COX-2 Expression

Prostaglandin E2 Quantification
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Workflow for evaluating anti-inflammatory potential.

Safety and Handling

No specific safety data sheet (SDS) is available for 7-oxo-7-(3-phenoxyphenyl)heptanoic

acid. However, based on its functional groups, it should be handled with care in a laboratory

setting. It is likely to be a skin and eye irritant. Appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be

conducted in a well-ventilated fume hood
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Conclusion

7-ox0-7-(3-phenoxyphenyl)heptanoic acid presents an interesting chemical scaffold with
potential for further investigation, particularly in the context of drug discovery. This technical
guide provides a starting point for researchers by outlining its fundamental properties, a viable
synthetic strategy, and a rationale for exploring its biological activities. Further experimental
validation is necessary to confirm the predicted properties and to fully elucidate the potential of
this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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